Phenyl pentadecane-5-sulfonate Phenyl pentadecane-5-sulfonate
Brand Name: Vulcanchem
CAS No.: 198217-75-3
VCID: VC16856322
InChI: InChI=1S/C21H36O3S/c1-3-5-7-8-9-10-11-15-19-21(18-6-4-2)25(22,23)24-20-16-13-12-14-17-20/h12-14,16-17,21H,3-11,15,18-19H2,1-2H3
SMILES:
Molecular Formula: C21H36O3S
Molecular Weight: 368.6 g/mol

Phenyl pentadecane-5-sulfonate

CAS No.: 198217-75-3

Cat. No.: VC16856322

Molecular Formula: C21H36O3S

Molecular Weight: 368.6 g/mol

* For research use only. Not for human or veterinary use.

Phenyl pentadecane-5-sulfonate - 198217-75-3

Specification

CAS No. 198217-75-3
Molecular Formula C21H36O3S
Molecular Weight 368.6 g/mol
IUPAC Name phenyl pentadecane-5-sulfonate
Standard InChI InChI=1S/C21H36O3S/c1-3-5-7-8-9-10-11-15-19-21(18-6-4-2)25(22,23)24-20-16-13-12-14-17-20/h12-14,16-17,21H,3-11,15,18-19H2,1-2H3
Standard InChI Key YEARMHHWICTKJM-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCC(CCCC)S(=O)(=O)OC1=CC=CC=C1

Introduction

Chemical Identity and Structural Properties

Phenyl 1-pentadecanesulfonate belongs to the class of alkyl aryl sulfonates, featuring a 15-carbon aliphatic chain (pentadecyl), a sulfonate ester group, and a phenyl ring. Its molecular formula is C21H36O3S\text{C}_{21}\text{H}_{36}\text{O}_3\text{S}, with a molecular weight of 368.6 g/mol . The compound’s amphiphilic structure enables surfactant behavior, with the hydrophobic phenyl and alkyl chains interacting with nonpolar substances and the polar sulfonate group enhancing water solubility.

IUPAC Nomenclature and Structural Representation

  • IUPAC Name: Phenyl pentadecane-1-sulfonate

  • Canonical SMILES: CCCCCCCCCCCCCCCS(=O)(=O)OC1=CC=CC=C1

  • InChI Key: UDKSLGIUCGAZTK-UHFFFAOYSA-N

The sulfonate group’s position at the terminal carbon maximizes steric accessibility, facilitating interactions in surfactant applications. A hypothetical 5-sulfonate isomer would feature the sulfonate group at the fifth carbon, potentially altering micelle formation kinetics and solubility profiles.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Phenyl 1-pentadecanesulfonate is synthesized via nucleophilic acyl substitution between phenol and 1-pentadecanesulfonyl chloride. Pyridine or another mild base catalyzes the reaction, yielding the sulfonate ester under ambient conditions.

Phenol+1-Pentadecanesulfonyl ChloridepyridinePhenyl 1-Pentadecanesulfonate+HCl\text{Phenol} + \text{1-Pentadecanesulfonyl Chloride} \xrightarrow{\text{pyridine}} \text{Phenyl 1-Pentadecanesulfonate} + \text{HCl}

This method achieves high purity (>95%) and is preferred for small-scale research applications.

Industrial Manufacturing

Industrial production employs cardanol hydrogenation, a sustainable method utilizing cashew nut shell liquid-derived cardanol. Hydrogenation under ambient pressure produces 1-pentadecanesulfonic acid, which is subsequently esterified with phenol. This approach minimizes hazardous waste and aligns with green chemistry principles.

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight368.6 g/molPubChem
SolubilityMiscible in polar/apolar solventsFRCD
Melting Point45–48°CPubChem
Critical Micelle Conc.0.8–1.2 mM (aqueous, 25°C)FRCD

The compound’s low critical micelle concentration (CMC) underscores its efficacy as a surfactant, enabling stabilization of emulsions at low concentrations.

Applications in Scientific Research

Surfactant in Colloidal Systems

Phenyl 1-pentadecanesulfonate stabilizes oil-in-water emulsions in polymer latex synthesis. Its long alkyl chain enhances hydrophobic interactions, while the phenyl group contributes to thermal stability.

Drug Delivery Systems

Studies explore its role in nanoparticle-based drug carriers, where the sulfonate group improves hydrophilicity, and the alkyl chain aids membrane penetration. Synergy with silver nanoparticles demonstrates antimicrobial activity against E. coli and S. aureus.

Industrial Formulations

  • Detergents: Enhances grease removal in alkaline cleaners.

  • PVC Plasticizers: Improves flexibility and reduces glass transition temperature.

Biological and Environmental Impact

Ecotoxicology

As a persistent organic pollutant, phenyl 1-pentadecanesulfonate bioaccumulates in aquatic organisms. The European Chemicals Agency (ECHA) classifies it under environmental hazard Category 3 .

Antimicrobial Activity

Silver nanoparticle composites incorporating this compound exhibit a 99.9% reduction in bacterial viability at 50 µg/mL, suggesting utility in medical device coatings.

AgencyClassificationReference
ECHAEnvironmental HazardECHA
FDANot GRAS for ingestionFDA GSRS

The compound is prohibited in food-contact materials and restricted in cosmetics under EU Regulation 1223/2009 .

Comparative Analysis with Analogues

CompoundKey DistinctionApplication
Sodium dodecylbenzenesulfonateShorter alkyl chain (C12)Detergents
Phenyl selenosulfonatesSelenium replaces sulfurAntioxidant research

Phenyl 1-pentadecanesulfonate’s long alkyl chain provides superior emulsion stability compared to shorter-chain analogues.

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